molecular formula C19H16O5 B11252463 methyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

methyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11252463
M. Wt: 324.3 g/mol
InChI Key: CPROFLKXCPXQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which exhibit enhanced biological activities and are used in medicinal chemistry .

Scientific Research Applications

METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C19H16O5/c1-12-15-10-14(23-11-17(20)22-2)8-9-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

CPROFLKXCPXQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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